(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester
Overview
Description
(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of a hydroxyphenyl group attached to a hexynoic acid ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and propargyl bromide.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction between 4-hydroxybenzaldehyde and propargyl bromide in the presence of a base such as potassium carbonate.
Esterification: The intermediate compound is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the alkyne group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or sodium amide.
Major Products Formed
Oxidation: Quinones
Reduction: Alkenes or alkanes
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxyphenylacetic acid
- 4-Hydroxycinnamic acid
- 4-Hydroxybenzoic acid
Uniqueness
(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester is unique due to the presence of both a hydroxyphenyl group and an alkyne group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl (3S)-3-(4-hydroxyphenyl)hex-4-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-3-5-12(10-14(16)17-4-2)11-6-8-13(15)9-7-11/h6-9,12,15H,4,10H2,1-2H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSMNXDTRPKCCG-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C#CC)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](C#CC)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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